{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol
Description
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol is a sulfur-rich organic compound featuring two thiophene rings connected via a four-carbon alkyl chain (butyl group). The primary thiophene ring (at position 5) is substituted with a butyl linker terminating in a second thiophene moiety, while the secondary thiophene (at position 2) bears a methanethiol (-CH₂SH) functional group. This structural design combines π-conjugated thiophene systems with a reactive thiol group, making it a candidate for applications in organic electronics, self-assembled monolayers (SAMs), or bioconjugation chemistry. The compound’s synthesis involves multi-step organic reactions, including lithiation, nucleophilic substitution, and chromatographic purification, as inferred from analogous protocols in the literature .
Properties
CAS No. |
185499-95-0 |
|---|---|
Molecular Formula |
C13H16S3 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
[5-(4-thiophen-2-ylbutyl)thiophen-2-yl]methanethiol |
InChI |
InChI=1S/C13H16S3/c14-10-13-8-7-12(16-13)5-2-1-4-11-6-3-9-15-11/h3,6-9,14H,1-2,4-5,10H2 |
InChI Key |
VGLIMVIUBQKOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCCCC2=CC=C(S2)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol undergoes various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiophene rings exhibit promising anticancer properties. For instance, derivatives of thiophene have been synthesized and tested against various cancer cell lines, including colon and lung cancers. In a study involving 1H-indole derivatives with thiophene components, significant anticancer activity was observed against HCT-116 cells, suggesting that similar structures could be effective for {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Thiophene Derivative | HCT-116 | 4.37 |
| Thiophene Derivative | A-549 | 8.03 |
Antifungal Properties
Thiophene derivatives have also been explored for their antifungal activities. Compounds similar to {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol have shown effectiveness against fungal strains such as Candida albicans and Aspergillus fumigatus. The structure's ability to interact with fungal cell membranes enhances its potential as an antifungal agent .
Conductive Polymers
The incorporation of thiophene units into polymer matrices has led to the development of conductive materials. Research shows that polymers containing thiophene exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The unique properties of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol can be leveraged to improve the performance of these materials.
Building Block in Synthesis
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules. For example, it can be utilized in cross-coupling reactions to form biaryl compounds or as a precursor for synthesizing other heterocyclic compounds .
Case Study 1: Anticancer Research
In a recent study, researchers synthesized a series of thiophene-based compounds and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that modifications to the thiophene structure significantly influenced cytotoxicity, highlighting the importance of structural optimization in drug design.
Case Study 2: Conductive Polymer Development
A research team developed a new class of conductive polymers incorporating thiophene derivatives, demonstrating improved charge transport properties compared to traditional materials. This advancement could lead to more efficient electronic devices.
Mechanism of Action
The mechanism of action of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including:
Enzyme Inhibition: Inhibition of enzymes such as kinases and proteases.
Receptor Modulation: Interaction with receptors such as estrogen receptors and voltage-gated sodium channels.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Thiophen-2-yl)butane-1-thiol
- Structure : A butyl chain with a terminal thiophene (position 2) and a primary thiol (-SH) group at the opposite end.
- Synthesis : Derived from (4-(thiophen-2-yl)butyl) ethanethioate via acid-catalyzed deprotection of the thioacetate group, yielding a free thiol .
- Key Differences : Lacks the second thiophene ring and methanethiol substitution, reducing π-conjugation and limiting applications in charge-transfer systems.
5-(4-Bromobutyl)-2,2’-bithiophene (1)
- Structure : A bithiophene core linked via a brominated butyl chain.
- Synthesis : Prepared via lithiation of 2,2’-bithiophene followed by reaction with 1,4-dibromobutane .
- Key Differences : The bromine substituent offers distinct reactivity (e.g., Suzuki coupling) compared to the thiol group, enabling cross-coupling chemistry but limiting utility in SAMs or redox-active systems.
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine
- Structure : Combines thiophene, thiadiazole, and fluorophenyl groups with Schiff base linkages.
- Activity : Demonstrated selective anticancer activity (IC₅₀ = 1.28 μg/mL against MCF7 breast cancer cells) due to thiadiazole-thiophene synergy .
- Key Differences: Incorporates heterocyclic thiadiazole and polar Schiff bases, enhancing biological activity but reducing suitability for electronic applications compared to the nonpolar {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol.
Comparative Data Table
Biological Activity
The compound {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, antifungal properties, and underlying mechanisms of action.
Anticancer Activity
Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol have shown promising results against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was evaluated against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines.
- IC50 Values : The IC50 values for the compound were found to be:
- HepG-2: 4.37 ± 0.7 μM
- A-549: 8.03 ± 0.5 μM
These values indicate a potent inhibitory effect on cancer cell proliferation compared to standard treatments like cisplatin .
The anticancer activity is believed to involve:
- Cell Cycle Arrest : Compounds similar to this thiophene derivative have been shown to induce cell cycle arrest at the S and G2/M phases, leading to apoptosis in cancer cells .
- Molecular Docking Studies : Molecular docking simulations suggest that these compounds can effectively bind to dihydrofolate reductase (DHFR), an important target in cancer therapy, with favorable binding energies indicating strong interactions .
Antifungal Activity
In addition to anticancer properties, thiophene derivatives have also been studied for their antifungal activities.
Broad-Spectrum Antifungal Effects
Compounds structurally related to {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol exhibited broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. Minimum inhibitory concentration (MIC) values were reported in the range of 0.03 - 0.5 μg/mL for Candida albicans, demonstrating significant potency .
Case Studies and Research Findings
Several research studies have highlighted the biological activities of thiophene derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
